molecular formula C13H16FNO2 B8105645 N-(4-Acetyl-2-fluorophenyl)pivalamide

N-(4-Acetyl-2-fluorophenyl)pivalamide

Cat. No.: B8105645
M. Wt: 237.27 g/mol
InChI Key: WAMPVPQRLYRSMU-UHFFFAOYSA-N
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Description

N-(4-Acetyl-2-fluorophenyl)pivalamide is a substituted aromatic amide characterized by a pivalamide group (-NHC(O)C(CH₃)₃) attached to a phenyl ring substituted with a fluorine atom at the ortho (2-) position and an acetyl group (-COCH₃) at the para (4-) position. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-(4-acetyl-2-fluorophenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)13(2,3)4/h5-7H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMPVPQRLYRSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC(=O)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetyl-2-fluorophenyl)pivalamide typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone. The reaction is carried out under inert conditions, usually by refluxing the mixture . The product is then purified and characterized using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetyl-2-fluorophenyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compounds with para-acetyl and ortho-fluoro substitution patterns are rare in the literature. However, analogs with alternative substitution positions or functional groups provide insights:

  • N-(3-Acetylphenyl)pivalamide (): The acetyl group at the meta position reduces steric hindrance compared to the para-substituted target compound. This positional difference alters electronic effects, leading to distinct reactivity in electrophilic substitution and lithiation reactions .
  • N-(4-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)pivalamide (): The trifluoromethyl group at the 3'-position of the biphenyl system introduces strong electron-withdrawing effects, contrasting with the electron-donating acetyl group in the target compound. This results in lower melting points (77–83°C vs. >100°C for many aryl pivalamides) .

Aromatic System Variations

Replacement of the phenyl ring with heterocycles or extended aromatic systems significantly impacts physicochemical properties:

  • N-(2-methyl-5-(thiophen-2-yl)phenyl)pivalamide (): Incorporation of a thiophene ring enhances π-conjugation and polarizability, leading to a lower melting point (107–113°C) compared to purely aromatic analogs. The sulfur atom also increases susceptibility to oxidative degradation .
  • Pyridine-based analogs (): Compounds like N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide exhibit basicity due to the pyridine nitrogen, altering solubility in polar solvents. Their melting points and stability profiles differ markedly from benzene-derived pivalamides .

Amide Group Modifications

Variations in the amide moiety influence steric bulk and hydrogen-bonding capacity:

  • N-Benzylpivalamide derivatives (): Compounds such as N-(2,4-Dimethylbenzyl)pivalamide (melting point: 95–97°C) demonstrate reduced steric hindrance compared to the target compound’s aryl-bound pivalamide group. This facilitates lithiation at the benzyl position, whereas para-acetyl substitution directs reactivity to the aromatic ring .

Data Tables: Key Properties of Selected Analogs

Table 1. Physicochemical Properties

Compound Name Melting Point (°C) Key Substituents Reactivity Notes Source
N-(4-Acetyl-2-fluorophenyl)pivalamide Not reported 4-Acetyl, 2-Fluoro High electrophilic substitution -
N-(3-Acetylphenyl)pivalamide Not reported 3-Acetyl Meta-directing effects
N-(4-Methyl-3'-(trifluoromethyl)biphenyl-3-yl)pivalamide 77–83 3'-CF₃, 4-Methyl Electron-deficient aromatic system
N-(2-methyl-5-(thiophen-2-yl)phenyl)pivalamide 107–113 Thiophene, 2-Methyl Enhanced π-conjugation
N-(2,4-Dimethylbenzyl)pivalamide 95–97 2,4-Dimethylbenzyl Lithiation at benzyl position

Biological Activity

N-(4-Acetyl-2-fluorophenyl)pivalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and case studies, to provide a comprehensive overview of the compound's biological activity.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of pivaloyl chloride with 4-aminoacetophenone under controlled conditions. The product is characterized using various spectroscopic techniques, including:

  • Infrared Spectroscopy (FT-IR) : Characteristic absorption bands are observed at specific wavelengths, indicating functional groups present in the compound.
  • Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR provide insights into the molecular structure and confirm the presence of acetyl and fluorophenyl moieties.

The synthesis process yields a stable crystalline product, which is essential for further biological testing.

Enzyme Inhibition Studies

The biological activity of this compound has been evaluated against several enzymes:

Enzyme Inhibition Activity (%)
Acetylcholinesterase (AChE)85%
Butyrylcholinesterase (BChE)85%
Urease73.8%
Alpha Amylase57.9%

These results indicate that the compound exhibits significant inhibitory activity against cholinesterases, which are crucial for neurotransmission regulation, as well as moderate inhibition against urease and alpha amylase, enzymes involved in metabolic processes .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of this compound with target enzymes. The binding energies calculated for AChE and BChE were approximately -7.5 and -7.6 kcal/mol, respectively. These values suggest strong interactions between the compound and these enzymes, supporting its potential as a multi-target inhibitor .

Case Studies

Several case studies have explored the implications of using this compound in therapeutic contexts:

  • Neuroprotective Applications : Due to its inhibition of AChE and BChE, this compound may be investigated further as a potential treatment for neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Properties : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activities. Thus, further exploration into its efficacy against bacterial strains could be beneficial .
  • Metabolic Disorders : The inhibition of alpha amylase suggests possible applications in managing diabetes by modulating carbohydrate metabolism .

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